MC4R Antagonist Potency: 10-Fold Improvement Over Reference Antagonist ML00253764
The target compound exhibits IC50 = 17 nM as an antagonist at human MC4R expressed in HEK293 cells, assessed by reduction of α-MSH-induced cAMP accumulation [1]. In comparison, the well-characterized MC4R antagonist ML00253764 shows a Ki of 160 nM (IC50 ~103 nM) in comparable functional assays . This represents an approximately 6–10 fold improvement in potency over the reference antagonist, positioning the cyclopropanecarboxamide derivative as a superior starting point for MC4R-targeted probe development.
| Evidence Dimension | MC4R antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | ML00253764: Ki = 160 nM (IC50 ~103 nM) |
| Quantified Difference | ~6–10 fold more potent (target compound) |
| Conditions | Human MC4R expressed in HEK293 cells; α-MSH-induced cAMP assay (target compound); functional antagonist assay (ML00253764) |
Why This Matters
For researchers developing MC4R-targeted therapeutics for cachexia or obesity, this compound offers significantly higher potency than the commonly used reference antagonist, reducing the concentration required for in vitro target engagement studies.
- [1] BindingDB. BDBM50565819 / CHEMBL4794168: Antagonist activity at human MC4R (IC50 = 17 nM). https://bdb8.ucsd.edu (accessed 2026-04-29). View Source
